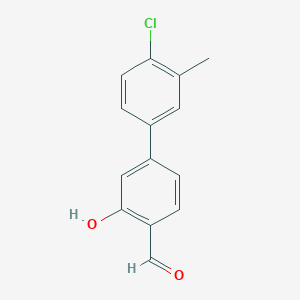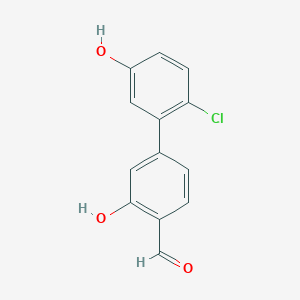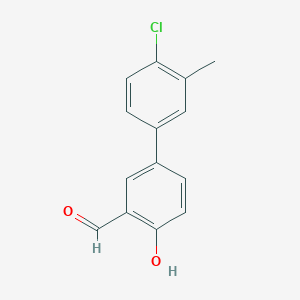
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% (2F5TFPP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 145°C. It has been studied for its potential use in pharmaceuticals, as a reagent in organic synthesis, and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for organic reactions, and as a potential therapeutic agent. It has been studied for its potential use in the treatment of cancer, as an anti-inflammatory agent, and as a potential drug for the treatment of Alzheimer's disease. It has also been studied for its potential use in the synthesis of drugs for the treatment of diabetes and obesity.
Mecanismo De Acción
The exact mechanism of action of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% may act as an antioxidant, reducing oxidative damage to cells. It has also been suggested that the compound may have anti-inflammatory properties, and may be useful in the treatment of certain inflammatory diseases.
Biochemical and Physiological Effects
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound may have anti-inflammatory and antioxidant properties, as well as the potential to inhibit certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that the compound may be useful in the treatment of certain inflammatory diseases, such as arthritis, and may be useful in the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized relatively easily using a Friedel-Crafts acylation reaction. In addition, it is relatively stable, and can be stored at room temperature for an extended period of time. One limitation is that the compound is relatively expensive, and may not be available in large quantities. In addition, the compound is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its potential therapeutic applications, such as its potential use in the treatment of cancer and other diseases. In addition, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of drugs for the treatment of diabetes and obesity.
Métodos De Síntesis
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is synthesized using a Friedel-Crafts acylation reaction. This involves the reaction of an acid chloride with a phenol in the presence of an aluminum chloride catalyst. The acid chloride reacts with the phenol to form a ketone, which is then hydrolyzed to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and requires a high temperature and a high pressure. The reaction is typically carried out in a two-step process, with the first step involving the formation of the ketone, and the second step involving the hydrolysis of the ketone to form the desired product.
Propiedades
IUPAC Name |
2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-8(6-17)12(18)3-7/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXUPNOZCJGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685216 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261925-66-9 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)